N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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Overview
Description
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . Therefore, it can be inferred that the compound might target specific proteins or enzymes involved in microbial growth and cancer cell proliferation.
Mode of Action
It’s known that thiazole nucleus, a part of the compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Based on the antimicrobial and antiproliferative activities of similar compounds, it can be inferred that the compound might interfere with the biochemical pathways involved in bacterial lipid biosynthesis and cancer cell proliferation .
Pharmacokinetics
The physicochemical properties and spectroanalytical data of the compound have been confirmed , which could provide a basis for further pharmacokinetic studies.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that this compound might have similar effects.
Action Environment
The compound’s crystal structure has been reported , which could provide insights into its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids . It interacts with bacterial enzymes, disrupting their normal function and leading to the inhibition of bacterial growth. Additionally, this compound has demonstrated anticancer properties by binding to specific proteins involved in cell proliferation, thereby inhibiting the growth of cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For instance, its interaction with bacterial enzymes disrupts lipid biosynthesis, while its binding to proteins involved in cell proliferation inhibits cancer cell growth . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in critical cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its biological activity over extended periods . Its degradation products have also been studied to assess any potential long-term effects on cellular function. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of bacterial growth and cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit bacterial growth and cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects have been observed, including damage to normal cells and tissues . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, its interactions with cofactors can modulate the overall metabolic activity within cells, influencing cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization within target cells . Once inside the cells, it accumulates in specific compartments, where it exerts its biological effects . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . Its localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell . The subcellular localization of this compound is essential for its ability to modulate gene expression, enzyme activity, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-nitrobenzamide: Known for its anti-inflammatory properties.
Uniqueness
N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities.
Properties
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTRECSQIUIQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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